molecular formula C10H13NO B2846408 4-[(Propylimino)methyl]benzenol CAS No. 106493-25-8

4-[(Propylimino)methyl]benzenol

Cat. No.: B2846408
CAS No.: 106493-25-8
M. Wt: 163.22
InChI Key: ZGWLQZGCQPBEIZ-DHZHZOJOSA-N
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Description

4-[(Propylimino)methyl]benzenol is an organic compound belonging to the class of azomethines, also known as Schiff bases, which are characterized by an imine group (-C=N-). This structure is a key feature in advanced materials research. The compound serves as a versatile ligand (or "organic linker") for synthesizing metal-organic complexes. When combined with metal ions like Zinc (II), these complexes exhibit promising photophysical properties, making them candidates for use in Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices . The propyliminomethyl side chain can influence the compound's coordination geometry and the resulting electronic characteristics of its metal complexes. Researchers value this azomethine for developing novel electroluminescent materials; devices fabricated with related compounds have demonstrated strong bluish-green emission, with specific examples achieving a maximum luminance of 2103 cd/m² and a current efficiency of 14.0 cd/A . As a building block in organic synthesis, its structure allows for further functionalization to tune material properties. This product is intended for use in laboratory research and development, including investigations in coordination chemistry, photophysics, and materials science. It is supplied as a high-purity compound for professional research applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(propyliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-7-11-8-9-3-5-10(12)6-4-9/h3-6,8,12H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWLQZGCQPBEIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=CC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Mechanisms for 4 Propylimino Methyl Benzenol

Established Synthetic Pathways for Aromatic Schiff Bases Bearing Phenolic Moieties

The primary and most direct method for synthesizing 4-[(Propylimino)methyl]benzenol is the condensation reaction between 4-hydroxybenzaldehyde (B117250) and propylamine (B44156). This reaction involves the formation of a carbon-nitrogen double bond (imine or azomethine group) with the elimination of a water molecule.

The general reaction is as follows:

Reactants : 4-hydroxybenzaldehyde and propylamine.

Product : this compound and water.

This type of reaction is typically carried out by mixing equimolar amounts of the aldehyde and the amine in a suitable solvent. The reaction can often proceed at room temperature, but heating (refluxing) is commonly employed to increase the reaction rate and drive the equilibrium towards the product by removing the water formed, for instance, with a Dean-Stark apparatus nih.gov.

The choice of solvent can significantly influence the rate and yield of Schiff base formation. The ideal solvent should be inert to the reactants and products and facilitate the removal of water.

Protic Solvents : Alcohols, such as ethanol (B145695) and methanol, are frequently used as they readily dissolve both the phenolic aldehyde and the amine.

Aprotic Solvents : Solvents like toluene (B28343) or benzene (B151609) are effective, especially when used with a Dean-Stark trap to azeotropically remove water and shift the reaction equilibrium to favor the product.

Polar vs. Apolar : The rate of the initial nucleophilic attack can be influenced by solvent polarity. Studies on similar reactions have shown that the reaction can proceed in a variety of solvents, and the optimal choice often depends on the specific substrates and reaction conditions.

The yield of the reaction is highly dependent on the efficiency of water removal. The table below, while not specific to this compound due to a lack of published data, illustrates how solvent choice can affect the yield in a typical Schiff base synthesis.

Table 1: Illustrative Effect of Solvent on Schiff Base Synthesis Yield (Hypothetical Data)

Solvent Reaction Temperature (°C) Reaction Time (h) Yield (%)
Ethanol Reflux 4 ~85
Methanol Reflux 5 ~80
Toluene (with Dean-Stark) Reflux 3 >90
Dichloromethane Room Temperature 12 ~70
Solvent-free 60 1 >95

Mechanistic Investigations of Iminophenol Formation: Focus on Nucleophilic Addition-Elimination

The formation of a Schiff base occurs via a two-stage nucleophilic addition-elimination mechanism.

Nucleophilic Addition : The reaction initiates with the nucleophilic attack of the nitrogen atom of propylamine on the electrophilic carbonyl carbon of 4-hydroxybenzaldehyde. This leads to the formation of a tetrahedral intermediate known as a carbinolamine. This step is generally reversible.

Elimination (Dehydration) : The carbinolamine intermediate is then protonated (often by an acid catalyst) on the oxygen atom, making the hydroxyl group a better leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom results in the formation of the stable imine product.

The condensation reaction is often catalyzed by the presence of a small amount of acid.

Mechanism of Acid Catalysis : The acid protonates the carbonyl oxygen of the 4-hydroxybenzaldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. The acid also facilitates the dehydration step by protonating the hydroxyl group of the carbinolamine intermediate.

pH Control : The pH of the reaction medium is crucial. If the pH is too low, the amine nucleophile will be protonated, rendering it non-nucleophilic and inhibiting the initial addition step. If the pH is too high, there may not be enough acid to effectively catalyze the dehydration step. For many Schiff base syntheses, a weakly acidic medium is optimal.

For the specific case of this compound, the imine double bond (C=N) can exist as stereoisomers (E/Z or syn/anti isomers).

Isomer Formation : In most cases, the E isomer is thermodynamically more stable due to reduced steric hindrance and is therefore the major product.

Characterization : The specific stereochemistry can be determined using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), where the chemical shift of the proton on the imine carbon can differ between isomers. However, without experimental data for this compound, the exact stereochemical outcome under various synthetic conditions remains theoretical.

Green Chemistry Approaches to the Synthesis of this compound

In line with the principles of green chemistry, several environmentally benign methods can be applied to the synthesis of Schiff bases. These methods aim to reduce or eliminate the use of hazardous solvents and reagents, improve energy efficiency, and simplify reaction procedures.

Solvent-free Synthesis : One of the most effective green approaches is to perform the reaction without a solvent. The reactants can be mixed and heated, or ground together at room temperature (mechanochemistry). This method often leads to higher yields, shorter reaction times, and a simpler work-up procedure.

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate the rate of condensation reactions, often leading to higher yields in a fraction of the time compared to conventional heating. This method is also highly energy-efficient.

Use of Green Solvents : If a solvent is necessary, environmentally friendly options such as water or ethanol are preferred over hazardous solvents like benzene or chlorinated hydrocarbons.

Natural Acid Catalysts : Instead of mineral acids, natural and biodegradable acid sources can be used as catalysts, further enhancing the green credentials of the synthesis.

The table below provides a hypothetical comparison of different synthetic approaches for iminophenol synthesis, highlighting the advantages of green chemistry methods.

Table 2: Comparison of Synthetic Methods for Iminophenol Formation (Hypothetical Data)

Method Solvent Catalyst Time Yield (%) Green Chemistry Advantages
Conventional Toluene Acetic Acid 3 h >90 Effective but uses hazardous solvent.
Microwave Ethanol None 5 min ~95 Rapid, energy-efficient, uses a green solvent.
Solvent-free None None 1 h (heating) >95 Eliminates solvent waste, simple work-up.
Mechanochemistry None None 15 min (grinding) ~98 Solvent-free, energy-efficient, rapid.

Solvent-Free Synthetic Protocols

Solvent-free synthesis, often conducted through grinding or neat reaction conditions, represents a highly efficient and environmentally benign approach to chemical production. researchgate.net By eliminating the solvent, this method reduces chemical waste, lowers costs, and simplifies product purification. The reaction between 4-hydroxybenzaldehyde and n-propylamine can be effectively carried out by simply mixing the reactants, sometimes with a catalytic amount of acid, and grinding them at room temperature.

The reaction mechanism under solvent-free conditions is fundamentally the same as in solution, involving nucleophilic addition followed by dehydration. The intimate contact between the solid or liquid reactants facilitated by grinding provides the necessary energy to overcome the activation barrier.

Detailed Research Findings: Studies on analogous Schiff base syntheses under solvent-free conditions have demonstrated the remarkable efficiency of this method. For instance, the condensation of various aromatic aldehydes with primary amines proceeds rapidly with high yields. Often, the reaction is complete within minutes of grinding, and the product can be isolated in high purity without the need for extensive purification steps.

Table 1: Comparison of Solvent-Free vs. Conventional Synthesis for Analogous Schiff Bases This table presents representative data for the synthesis of similar Schiff bases to illustrate the advantages of solvent-free protocols.

Method Reactants Reaction Time Yield (%) Reference
Conventional (Ethanol Reflux) Salicylaldehyde + Aniline 2-4 hours 85 [General Literature]
Solvent-Free (Grinding) Salicylaldehyde + Aniline 5-10 minutes 95 [General Literature]
Conventional (Methanol) 4-Hydroxybenzaldehyde + Aniline 3 hours 82 acs.org

Microwave-Assisted and Ultrasound-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis (sonochemistry) are advanced techniques that significantly accelerate chemical reactions. researchgate.netquestjournals.orgsemanticscholar.org These methods are considered green technologies due to their high energy efficiency and reduced reaction times. researchgate.netmdpi.com

Microwave-Assisted Synthesis: In microwave-assisted synthesis, microwave irradiation directly heats the reactants and any polar solvent present, leading to a rapid and uniform increase in temperature. researchgate.net This direct energy transfer is much more efficient than conventional heating, resulting in dramatically shorter reaction times, often from hours to mere minutes or even seconds. acs.org For the synthesis of this compound, a solvent-free approach under microwave irradiation is particularly effective. acs.org

A typical procedure involves mixing 4-hydroxybenzaldehyde and n-propylamine in an open vessel, potentially with a catalyst, and irradiating the mixture in a microwave oven for a short period. acs.orgirphouse.com The reaction completes rapidly, often yielding a product of high purity. Research on the microwave-assisted synthesis of Schiff bases from 4-hydroxybenzaldehyde has shown excellent yields (80-88%) in reaction times as short as 80-120 seconds at a power of 600 W. acs.org

Ultrasound-Assisted Synthesis: Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, which enhances mass transfer and dramatically increases reaction rates. questjournals.org

For the synthesis of this compound, the reactants are mixed in a flask (with or without a minimal amount of a green solvent like ethanol) and placed in an ultrasonic bath. Sonication at room temperature for a short duration is typically sufficient to drive the reaction to completion. This method avoids the need for high bulk temperatures, making it suitable for thermally sensitive compounds. Studies on similar Schiff base syntheses have reported high yields in as little as 10 minutes under ultrasonic irradiation at 25°C.

Detailed Research Findings: Both microwave and ultrasound irradiation have proven to be superior alternatives to conventional refluxing methods for synthesizing Schiff bases. They offer significant reductions in reaction time and energy consumption while often providing higher yields and purer products.

Table 2: Comparison of Microwave/Ultrasound vs. Conventional Synthesis for Analogous Schiff Bases This table presents representative data for the synthesis of similar Schiff bases to illustrate the advantages of microwave and ultrasound-assisted protocols.

Method Aldehyde Amine Reaction Time Yield (%) Reference
Conventional (Reflux) Piperonal Anthranilic Acid 3-4 hours Moderate
Ultrasound (25°C) Piperonal Anthranilic Acid 10 minutes 92
Conventional (Methanol) 4-Hydroxybenzaldehyde Aniline 3 hours 82 acs.org
Microwave (Solvent-Free) 4-Hydroxybenzaldehyde Aniline 120 seconds 88 acs.org
Conventional (Stirring) Substituted Benzaldehyde Amino Acid Ester 4-6 hours 70-75 irphouse.com

Advanced Spectroscopic and Structural Elucidation of 4 Propylimino Methyl Benzenol

Vibrational Spectroscopy for Probing Molecular Structure and Bonding

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the bonding characteristics within a molecule.

The FTIR spectrum of a Schiff base like 4-[(Propylimino)methyl]benzenol is characterized by several key absorption bands that confirm its structure. The most significant of these are the stretching vibrations of the imine (C=N) and hydroxyl (O-H) groups.

The C=N stretching vibration is a hallmark of Schiff base formation and typically appears in the 1600-1650 cm⁻¹ region. acs.org For Schiff bases derived from 4-hydroxybenzaldehyde (B117250), this peak is often observed around 1606 cm⁻¹. pen-nic.in The exact position of this band can be influenced by the electronic environment and any potential hydrogen bonding within the molecule.

The O-H stretching frequency is also a critical diagnostic peak. In the absence of strong hydrogen bonding, a free hydroxyl group will show a sharp absorption band in the 3584-3700 cm⁻¹ range. However, in phenolic compounds like this compound, intermolecular hydrogen bonding is common, which results in a broad and intense absorption band at lower frequencies, typically in the 3200-3600 cm⁻¹ region. pen-nic.in The presence of a broad O-H band alongside the characteristic C=N absorption provides strong evidence for the successful synthesis of the target compound.

Table 3.1.1: Characteristic FTIR Frequencies for this compound (based on analogous compounds)

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
O-HStretching (H-bonded)3200-3600Strong, Broad
C-H (aromatic)Stretching3000-3100Medium
C-H (aliphatic)Stretching2850-2960Medium
C=N (imine)Stretching1600-1650Medium to Strong
C=C (aromatic)Stretching1450-1600Medium, Multiple Bands
C-OStretching1200-1300Strong

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and skeletal vibrations. The aromatic ring of this compound gives rise to several characteristic Raman bands. The C=C stretching vibrations of the benzene (B151609) ring typically appear as strong bands in the 1580-1610 cm⁻¹ region. The "ring-breathing" vibration, a symmetric stretching of the entire benzene ring, is also a prominent feature, usually observed around 1000 cm⁻¹.

The C=N stretching vibration, while also visible in the Raman spectrum, is often weaker than in the FTIR spectrum. However, its presence can be confirmed. The various C-C and C-N single bond stretches and bending vibrations of the propyl group and the link to the benzene ring contribute to a complex pattern of peaks in the "fingerprint" region (below 1500 cm⁻¹), which can be used for detailed structural confirmation when compared with theoretical calculations.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and through-bond correlations, a complete picture of the atomic connectivity can be assembled.

The ¹H NMR spectrum of this compound provides a wealth of information about the different types of protons and their neighboring atoms. The spectrum can be divided into several distinct regions:

Aromatic Protons: The protons on the benzene ring typically appear in the δ 6.5-8.0 ppm range. Due to the substitution pattern (para-substituted), the aromatic protons will appear as two doublets, characteristic of an AA'BB' spin system. The protons ortho to the hydroxyl group are expected to be more shielded (appear at a lower chemical shift) than the protons ortho to the imine group.

Imine Proton (-CH=N-): The proton of the azomethine group is highly deshielded and appears as a singlet in the δ 8.0-8.5 ppm region. mdpi.com

Propyl Group Protons: The protons of the propyl group will show characteristic multiplets. The methylene (B1212753) group attached to the imine nitrogen (-N-CH₂-) is expected to be the most deshielded of the three, appearing as a triplet around δ 3.5-3.8 ppm. The middle methylene group (-CH₂-) will appear as a sextet around δ 1.6-1.9 ppm, and the terminal methyl group (-CH₃) will be the most shielded, appearing as a triplet around δ 0.9-1.1 ppm.

Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly variable and depends on the solvent, concentration, and temperature. It can appear as a broad singlet anywhere from δ 4.0 to 12.0 ppm.

Table 3.2.1: Predicted ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OH4.0 - 12.0broad s-
-CH=N-8.0 - 8.5s-
Ar-H (ortho to -CH=N-)7.5 - 7.8d~8.0
Ar-H (ortho to -OH)6.8 - 7.1d~8.0
-N-CH₂-3.5 - 3.8t~7.0
-CH₂-1.6 - 1.9sextet~7.0
-CH₃0.9 - 1.1t~7.0

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the following signals are expected:

Imine Carbon (-C=N-): This carbon is significantly deshielded and appears in the δ 160-170 ppm range. mdpi.com

Aromatic Carbons: The aromatic carbons show signals between δ 115 and 160 ppm. The carbon attached to the hydroxyl group (C-OH) is the most deshielded of the ring carbons, appearing around δ 155-160 ppm. The other substituted carbon (C-CH=N) appears around δ 125-130 ppm. The unsubstituted aromatic carbons will have chemical shifts in the δ 115-135 ppm range.

Propyl Carbons: The carbons of the propyl group are found in the upfield region of the spectrum. The carbon attached to the nitrogen (-N-C H₂) will be around δ 60-65 ppm, the middle carbon (-C H₂-) around δ 20-25 ppm, and the terminal methyl carbon (-C H₃) around δ 10-15 ppm.

Table 3.2.2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
-C=N-160 - 170
Ar-C-OH155 - 160
Ar-C (unsubstituted)115 - 135
Ar-C-CH=N-125 - 130
-N-CH₂-60 - 65
-CH₂-20 - 25
-CH₃10 - 15

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). For this compound, COSY would show cross-peaks between the adjacent protons of the propyl group, confirming their connectivity. It would also show correlations between the ortho- and meta-protons on the aromatic ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at δ 3.5-3.8 ppm would show a cross-peak with the carbon signal at δ 60-65 ppm, confirming this as the -N-CH₂- group. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different parts of the molecule. For instance, the imine proton (-CH=N-) would show a correlation to the aromatic carbon ortho to the imine group and to the methylene carbon of the propyl group (-N-CH₂-). The aromatic protons would show correlations to the neighboring aromatic carbons and the imine carbon, thus confirming the link between the aromatic ring and the imine group. youtube.com

By combining the information from these 1D and 2D NMR experiments, the complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. For this compound, this analysis would be crucial for confirming its identity and understanding its gas-phase ion chemistry.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry provides highly accurate mass measurements, which are essential for unequivocally determining the molecular formula of a compound. For this compound, which has a nominal mass of 163, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Status of Data: No experimental high-resolution mass spectrometry data for this compound has been found in the searched scientific literature or spectral databases. Therefore, the precise mass and unambiguous confirmation of its molecular formula (C₁₀H₁₃NO) through HRMS cannot be reported at this time.

Fragmentation Pathways and Isotopic Abundance Analysis

The analysis of fragmentation patterns in a mass spectrum provides valuable information about the compound's structure. Characteristic fragment ions would be expected from the cleavage of the propyl group, the imine bond, and the benzenoid ring of this compound. Isotopic abundance analysis would further corroborate the elemental composition.

Status of Data: No published mass spectra detailing the fragmentation pathways or isotopic abundance analysis for this compound are currently available. Without this data, a discussion of its specific fragmentation behavior under mass spectrometric conditions is not possible.

Single-Crystal X-ray Diffraction Analysis of the Molecular Geometry and Crystal Packing of this compound

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise information on the molecular geometry of this compound and how its molecules are arranged in the solid state.

Bond Lengths, Bond Angles, and Torsional Angles

A crystallographic study would yield a detailed table of all bond lengths, bond angles, and torsional angles within the this compound molecule. This data is fundamental for understanding the molecule's conformation and steric interactions.

Status of Data: There are no published single-crystal X-ray diffraction studies for this compound. Consequently, no experimental data tables for its bond lengths, bond angles, or torsional angles can be provided.

Bond Length (Å) Angle Degree (°) Torsional Angle Degree (°)
Data Not Available-Data Not Available-Data Not Available-
Data Not Available-Data Not Available-Data Not Available-
Data Not Available-Data Not Available-Data Not Available-
This table is for illustrative purposes only, as no experimental data is available.

Intermolecular Interactions and Hydrogen Bonding Networks

The phenolic hydroxyl group and the imine nitrogen in this compound suggest the potential for significant intermolecular interactions, particularly hydrogen bonding. An X-ray diffraction analysis would reveal the nature and geometry of these interactions, which govern the crystal packing and influence the material's physical properties.

Status of Data: In the absence of a crystal structure, the intermolecular interactions and any potential hydrogen bonding networks within the crystal lattice of this compound remain uncharacterized.

Theoretical and Computational Investigations of 4 Propylimino Methyl Benzenol

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure of many-body systems, like molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it ideal for studying molecules of moderate size like 4-[(Propylimino)methyl]benzenol.

Optimization of Molecular Geometry and Electronic Structure Parameters

The first and most crucial step in the computational analysis of a molecule is the optimization of its geometry to find the most stable arrangement of its atoms in space. pennylane.ai This process involves minimizing the total energy of the molecule with respect to the positions of its nuclei. pennylane.ai For this compound, this optimization is typically performed using a DFT functional, such as B3LYP, combined with a suitable basis set, for instance, 6-31G(d). nih.govnih.gov The resulting optimized structure corresponds to the equilibrium geometry of the molecule on its potential energy surface. pennylane.ai

From this optimized geometry, various electronic structure parameters can be calculated. These parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's three-dimensional structure. For this compound, key parameters of interest would be the C=N imine bond length, the geometry around the propyl group, and the planarity of the benzene (B151609) ring.

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT/B3LYP/6-31G(d)

ParameterBond/AnglePredicted Value
Bond LengthC=N~1.28 Å
C-N (propyl)~1.47 Å
C-O (phenol)~1.36 Å
O-H~0.96 Å
Bond AngleC-C=N~121°
C=N-C (propyl)~123°
Dihedral AngleC-C-C=N~180° (indicating planarity)

Note: The values in this table are representative and would be confirmed by specific calculations for this molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energy Levels)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netschrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small gap indicates a molecule that is more reactive and can be more easily polarized. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring and the nitrogen atom of the imine group, while the LUMO would likely be distributed over the imine bond and the benzene ring.

Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap (ΔE) 4.6

Note: These values are illustrative and depend on the specific computational method and basis set used.

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netlibretexts.orgucsb.edu The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de

Different colors on the MEP map represent different potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. researchgate.net Blue, on the other hand, signifies regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net For this compound, the MEP surface would likely show a negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the imine group, making them potential sites for interaction with electrophiles. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its acidic nature.

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods, particularly DFT, can be employed to simulate various types of spectra, providing a powerful means to validate experimental findings and to understand the underlying molecular vibrations and electronic transitions.

Simulated IR and NMR Spectra

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netthermofisher.com Computational simulations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. researchgate.net By comparing the simulated spectrum with an experimental one, a detailed assignment of the vibrational modes can be achieved. For this compound, key vibrational modes would include the O-H stretching of the phenol, the C=N stretching of the imine, and various C-H and C-C stretching and bending modes of the aromatic ring and the propyl group.

Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. uzh.chnmrdb.org Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. uzh.ch These predictions are based on the magnetic shielding experienced by each nucleus, which is influenced by its local electronic environment. Comparing the calculated NMR chemical shifts with experimental data can aid in the complete assignment of the NMR spectrum and confirm the proposed molecular structure.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H StretchPhenol~3400-3600
C-H Stretch (Aromatic)Benzene Ring~3000-3100
C-H Stretch (Aliphatic)Propyl Group~2850-2960
C=N StretchImine~1630-1650
C=C Stretch (Aromatic)Benzene Ring~1450-1600

Note: These are approximate ranges and the precise values would be obtained from specific calculations.

UV-Vis Absorption Spectra Prediction and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. wikipedia.orglibretexts.org The wavelengths of maximum absorption (λmax) correspond to these electronic transitions.

Time-dependent DFT (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. nih.gov It calculates the energies of excited states and the oscillator strengths of the transitions to these states. researchgate.net For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the benzene ring and the C=N imine group, as well as n → π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms. wikipedia.orglibretexts.org The predicted λmax values and their corresponding electronic transitions can be compared with experimental UV-Vis spectra to understand the electronic structure of the molecule.

Table 4: Predicted Electronic Transitions and Absorption Maxima (λmax) for this compound

Electronic TransitionInvolved OrbitalsPredicted λmax (nm)
π → πBenzene Ring, C=N~250-280
n → πN (imine), O (phenol)~300-340

Note: These values are estimations and are sensitive to the solvent environment, which can be modeled computationally.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with the surrounding environment. nih.gov For this compound, a Schiff base, MD simulations can elucidate the intricate interplay of forces that govern its three-dimensional structure and dynamic properties. These simulations model the molecule as a collection of atoms whose movements are governed by a defined force field, allowing for the exploration of its potential energy surface over time. plos.org

MD simulations have been successfully applied to a wide range of molecular systems, from large biological macromolecules to smaller organic compounds, to understand phenomena such as protein folding, ligand binding, and the properties of materials. nih.govplos.org In the context of this compound, MD simulations are instrumental in understanding its conformational landscape and the influence of solvents on its structure, which are crucial for predicting its chemical reactivity and potential applications.

The conformational energy landscape of a molecule describes the relationship between its three-dimensional structure and its potential energy. libretexts.org For a flexible molecule like this compound, which possesses several rotatable single bonds, this landscape can be complex, featuring multiple energy minima corresponding to stable or metastable conformations, separated by energy barriers. libretexts.orgutdallas.edu Exploring this landscape is essential for identifying the most probable shapes the molecule will adopt under given conditions.

MD simulations allow for a dynamic exploration of this landscape. By simulating the molecule's motion over a period of time, it is possible to observe transitions between different conformations and to map out the low-energy regions of the conformational space. arxiv.org For Schiff bases similar to this compound, such as salicylideneaniline (B1219908) derivatives, computational studies have revealed the existence of different tautomeric forms, primarily the enol and keto forms, which are interconverted through intramolecular proton transfer. cdnsciencepub.comcdnsciencepub.com The relative stability of these tautomers is a key feature of their conformational energy landscape. cdnsciencepub.com

The planarity of the molecule is another critical aspect. While the benzene ring is inherently planar, the propyl group and the imine linkage introduce conformational flexibility. Torsional strain, arising from the rotation around single bonds, and steric interactions between different parts of the molecule are significant factors that determine the preferred conformations. libretexts.orgchemistrysteps.com For instance, the rotation around the C-N single bond of the propyl group and the C-C bond connecting the imine group to the benzene ring will lead to various staggered and eclipsed conformations, each with a distinct energy. chemistrysteps.com

Dihedral AngleConformationRelative Energy (kcal/mol)
N=C-C-N (propyl)Anti0.0
Gauche0.8 - 1.2
C-C-N-C (propyl)Staggered0.0
Eclipsed3.0 - 4.0
C-C(ring)-C=NPlanar0.0
Non-planar> 5.0

Note: This table presents hypothetical relative energy values for different conformations of this compound based on general principles of conformational analysis of similar organic molecules. Actual values would require specific quantum chemical calculations.

The surrounding solvent can have a profound impact on the structure and conformational equilibrium of a molecule. frontiersin.org This is particularly true for molecules like this compound, which possess both polar (the hydroxyl and imine groups) and nonpolar (the benzene ring and propyl chain) regions. MD simulations incorporating explicit solvent molecules or implicit solvent models are crucial for understanding these solvation effects. njit.edu

In polar protic solvents, such as water or ethanol (B145695), the formation of hydrogen bonds between the solvent and the hydroxyl and imine groups of this compound is expected. nih.gov These interactions can stabilize certain conformations over others. For instance, solvents with high polarity and hydrogen-bonding capability have been shown to influence the tautomeric equilibrium in similar Schiff bases, sometimes favoring the keto form which is less stable in the gas phase. nih.govresearchgate.net

MD simulations can quantify these effects by analyzing changes in key structural parameters, such as bond lengths, bond angles, and dihedral angles, as a function of the solvent environment. The radial distribution function, a common analysis tool in MD simulations, can reveal the specific arrangement of solvent molecules around the solute, providing a detailed picture of the solvation shell. kyushu-u.ac.jp

SolventDielectric ConstantExpected Predominant TautomerKey Solute-Solvent Interactions
Gas Phase1EnolIntramolecular H-bond
Benzene2.3Enolvan der Waals
Chloroform4.8EnolWeak H-bond with OH
Ethanol24.5Enol/Keto MixtureH-bond donation and acceptance
Water80.1Potentially increased Keto populationStrong H-bonding network

Note: This table summarizes the expected influence of different solvents on the tautomeric equilibrium of this compound based on studies of similar Schiff bases. The actual equilibrium will depend on a delicate balance of intermolecular forces. nih.govresearchgate.net

Coordination Chemistry of 4 Propylimino Methyl Benzenol As a Ligand

Synthesis and Characterization of Metal Complexes Derived from 4-[(Propylimino)methyl]benzenol

The synthesis of metal complexes using this compound as a ligand involves the reaction of the deprotonated ligand with a suitable metal salt. The ligand typically acts as a bidentate chelating agent, coordinating to the metal center through the nitrogen atom of the imine group and the oxygen atom of the phenolate (B1203915) group.

The design of chelating ligands is fundamental to controlling the structure and reactivity of the resulting metal complexes. ethernet.edu.et Iminophenol frameworks are excellent platforms for creating versatile ligands due to several key features:

Tunability: The electronic and steric properties of the ligand can be easily modified by changing the substituents on the phenolic ring or the imine nitrogen. This allows for fine-tuning of the ligand's coordination properties to suit specific metal ions. researchgate.net

Chelate Effect: As bidentate or polydentate ligands, iminophenols form a stable five- or six-membered ring with the metal ion. ethernet.edu.et This chelate effect enhances the thermodynamic stability of the resulting complexes compared to those formed with analogous monodentate ligands. msu.edu

Redox Activity: The phenol (B47542) and imine moieties can be redox-active, allowing the ligand to participate in electron transfer processes within the coordination sphere. This property is crucial for the development of catalysts and materials with interesting electronic properties. mdpi.com

Versatile Binding Modes: While typically coordinating in a bidentate O,N-fashion, iminophenol ligands can exhibit varied binding motifs, contributing to the structural diversity of their metal complexes. researchgate.net

These design principles enable the rational synthesis of metal complexes with desired geometries, electronic structures, and functionalities. d-nb.info

The synthesis of transition metal complexes with this compound generally involves the reaction of the ligand with a metal(II) salt, such as a chloride or perchlorate, in a suitable solvent like ethanol (B145695) or methanol. bhu.ac.inresearchgate.net The reaction is often carried out in the presence of a base to facilitate the deprotonation of the phenolic hydroxyl group, leading to the formation of the anionic ligand which then coordinates to the metal ion. mdpi.com

A typical synthetic procedure would involve dissolving the this compound ligand in an alcohol, followed by the addition of a solution of the metal salt in a 2:1 ligand-to-metal molar ratio. bhu.ac.inresearchgate.net The reaction mixture is then refluxed for several hours, during which the complex precipitates out of the solution. The solid product can be collected by filtration, washed, and dried. bhu.ac.in

The resulting complexes, with the general formula [M(L)₂] (where L is the deprotonated form of this compound), are often colored, air-stable solids. researchgate.net The coordination geometry around the metal center is influenced by the nature of the metal ion. For instance, Cu(II) complexes often adopt a distorted square-planar geometry, while Co(II) and Zn(II) complexes typically exhibit a pseudo-tetrahedral coordination environment. tandfonline.comresearchgate.net

Table 1: Representative Synthesis and Properties of Transition Metal Complexes with Iminophenol Ligands

Metal Ion Typical Precursor Ligand:Metal Ratio Coordination Geometry Reference
Cu(II) CuCl₂·2H₂O 2:1 Distorted Square-Planar tandfonline.comresearchgate.net
Ni(II) NiCl₂·6H₂O 2:1 Octahedral/Square-Planar researchgate.net
Co(II) CoCl₂·6H₂O 2:1 Pseudo-tetrahedral tandfonline.comresearchgate.net
Zn(II) Zn(ClO₄)₂·6H₂O 2:1 Pseudo-tetrahedral tandfonline.comresearchgate.net

The versatile nature of the iminophenol scaffold allows for the formation of complexes with main group elements and f-block metals as well. The synthesis of main group element complexes, such as those of tin, can be achieved by reacting the iminophenol ligand with a suitable precursor like tin(II) chloride in the presence of a base. mdpi.com

For lanthanide and actinide complexes, the synthesis often involves the reaction of the ligand with a metal salt, such as a nitrate (B79036) or an iodide, in a suitable solvent system. rsc.orgcolumbia.edunih.gov Due to the larger ionic radii of these metals, the resulting complexes can exhibit higher coordination numbers and may form polynuclear structures or incorporate solvent molecules into the coordination sphere. rsc.orgnih.gov For example, dinuclear lanthanide complexes have been synthesized using ditopic bis(iminomethyl)phenol ligands. rsc.org The synthesis of uranium complexes has also been reported, where the reaction is carried out between a uranium precursor and the potassium salt of the Schiff base ligand. mdpi.com

Structural Elucidation of Metal Complexes Using Advanced Techniques

The precise determination of the molecular structure and electronic properties of metal complexes derived from this compound is crucial for understanding their reactivity and potential applications. A combination of advanced analytical techniques is employed for this purpose.

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of crystalline compounds. youtube.com For metal complexes of this compound, this technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. mdpi.commdpi.com

To perform this analysis, a single crystal of the complex is grown, typically by slow evaporation of a solvent or by layering a solution of the complex with a less soluble solvent. mdpi.com The crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to solve and refine the crystal structure. youtube.com

Studies on analogous iminophenol complexes have revealed key structural features. For example, in mononuclear [M(L)₂] complexes, the two bidentate ligands coordinate to the metal center, forming an MN₂O₂ coordination sphere. tandfonline.comresearchgate.net The geometry can vary from distorted square-planar for Cu(II) to pseudo-tetrahedral for Co(II) and Zn(II). researchgate.net

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Hypothetical [Cu(4-[(propylimino)methyl]benzenolate)₂] Complex

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.5
b (Å) 15.2
c (Å) 12.8
β (°) 98.5
Cu-N bond length (Å) ~1.98
Cu-O bond length (Å) ~1.89
N-Cu-O angle (°) ~92.0
O-Cu-O' angle (°) ~178.0
N-Cu-N' angle (°) ~177.0

Note: This data is representative and based on values reported for similar Cu(II) iminophenol complexes. researchgate.net

Spectroscopic techniques provide valuable insights into the formation and electronic structure of metal complexes. Infrared (IR) spectroscopy can confirm the coordination of the ligand by showing a shift in the C=N stretching frequency and the disappearance of the broad O-H stretch upon complexation. sciencepublishinggroup.comresearchgate.net

For complexes containing paramagnetic metal ions, such as Cu(II) (d⁹) or Co(II) (d⁷), Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool. numberanalytics.combruker.com EPR spectroscopy detects transitions between electron spin energy levels in a magnetic field, providing information about the electronic environment of the unpaired electron. numberanalytics.com

The EPR spectrum of a paramagnetic complex of this compound would be characterized by its g-factors and hyperfine coupling constants. numberanalytics.com For a Cu(II) complex, the spectrum would typically show a four-line pattern due to the hyperfine coupling of the unpaired electron with the copper nucleus (I = 3/2). numberanalytics.com The analysis of these parameters can provide details about the coordination geometry and the nature of the metal-ligand bonding. colab.ws

Table 3: Representative Spectroscopic Data for Metal Complexes of Iminophenol Ligands

Technique Ligand Metal Complex Observation Reference
IR (cm⁻¹) ν(C=N) ~1630 ν(C=N) ~1610-1620 Shift to lower frequency upon coordination sciencepublishinggroup.comresearchgate.net
ν(O-H) ~3400 Absent Disappearance of O-H band rsc.org
UV-Vis (nm) ~360 ~415 Shift in absorption bands, new charge transfer bands researchgate.net
EPR - Cu(II) complex Anisotropic signal with g∥ > g⊥ > 2.0023, hyperfine splitting numberanalytics.comcolab.ws
- Co(II) complex Broad isotropic or anisotropic signals mdpi.com

Theoretical Studies on Metal-Ligand Bonding and Electronic Structure of Complexes

Theoretical and computational methods are indispensable tools in modern coordination chemistry for elucidating the intricate details of metal-ligand interactions and the electronic properties of complex molecules. These approaches provide insights that are often inaccessible through experimental techniques alone.

DFT Calculations on Electronic Structure and Spin States of Metal Centers

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the electronic structure of transition metal complexes. rsc.org It allows for the prediction of various properties, including the energies of different spin states, which is crucial for understanding the magnetic behavior and reactivity of complexes. chemrxiv.orgub.edu

For a hypothetical series of first-row transition metal complexes with this compound, DFT calculations could be employed to determine the ground spin state and the energy difference between high-spin (HS) and low-spin (LS) states (ΔEHS-LS). nih.gov This energy gap is a key parameter in predicting spin-crossover (SCO) behavior. ub.edu The choice of the functional and basis set is critical for obtaining accurate results that correlate well with experimental data. nih.gov For instance, hybrid meta-GGA functionals like TPSSh have shown good performance in predicting the spin-state energetics of various transition metal complexes. ub.edu

A hypothetical table of DFT-calculated spin-state splitting energies for M(II) complexes with this compound is presented below.

Metal IonGround Spin StateΔEHS-LS (kcal/mol)
Cr(II)High Spin-15.2
Mn(II)High Spin-8.5
Fe(II)Low Spin5.7
Co(II)Low Spin9.1
Ni(II)Low Spin12.4
Cu(II)--
Zn(II)--

Note: This table is hypothetical and serves as an illustrative example of the type of data that can be obtained from DFT calculations. Negative values indicate that the high-spin state is more stable.

Ligand Field Theory and Crystal Field Theory Applications to Coordination Compounds

Ligand Field Theory (LFT) and Crystal Field Theory (CFT) are fundamental models used to describe the electronic structure and properties of transition metal complexes. wikipedia.orglibretexts.org CFT, in its simplest form, treats ligands as point charges and considers the electrostatic interactions between these charges and the metal d-orbitals. byjus.com This interaction leads to the splitting of the d-orbitals into different energy levels, the pattern of which depends on the geometry of the complex. youtube.com

LFT is a more advanced model that incorporates aspects of molecular orbital theory to provide a more complete picture of metal-ligand bonding, including covalent interactions. wikipedia.orgresearchgate.net The energy difference between the split d-orbitals is known as the ligand field splitting parameter (Δ), which is crucial for explaining the electronic spectra, magnetic properties, and stability of complexes. youtube.com

For octahedral complexes of this compound, the five d-orbitals would split into two sets: the lower-energy t2g orbitals (dxy, dxz, dyz) and the higher-energy eg orbitals (dz², dx²-y²). youtube.com In a tetrahedral field, the splitting pattern is inverted and smaller. byjus.com The magnitude of Δ would depend on the metal ion and the position of this compound in the spectrochemical series. The electronic transitions between these split d-orbitals are responsible for the observed colors of many transition metal complexes.

Reactivity and Stability Studies of this compound Metal Complexes

The reactivity and stability of metal complexes are critical parameters that determine their potential applications. tcu.edu Stability can be considered from both thermodynamic and kinetic perspectives. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a substance as a function of temperature or time. etamu.eduopenaccessjournals.comresearchgate.net It is a valuable tool for assessing the thermal stability of coordination compounds. researchgate.net The TGA curve provides information about decomposition temperatures, the presence of coordinated or lattice solvent molecules, and the final residue. openaccessjournals.comresearchgate.net

A typical TGA experiment for metal complexes of this compound would involve heating the sample at a constant rate in an inert atmosphere. aristonpubs.com The resulting thermogram would show mass loss at different temperature ranges, corresponding to the removal of solvent molecules and the decomposition of the organic ligand. researchgate.net The temperature at which significant decomposition begins is an indicator of the complex's thermal stability. Generally, higher decomposition temperatures suggest greater thermal stability. researchgate.net

A hypothetical TGA data table for M(II) complexes of this compound is provided below.

ComplexDecomposition Onset (°C)Final Residue
[Co(L)2(H2O)2]220CoO
[Ni(L)2(H2O)2]245NiO
[Cu(L)2]260CuO
[Zn(L)2]235ZnO

Note: This table is hypothetical. L represents the deprotonated form of this compound.

Hydrolytic Stability in Various Media

The hydrolytic stability of metal complexes is their resistance to decomposition in the presence of water. This is a crucial property, especially for applications in aqueous environments. The stability of Schiff base complexes can be influenced by the pH of the medium.

Studies on similar Schiff base complexes have shown that metal coordination can in some cases lead to hydrolysis of the imine bond. srce.hr The rate and extent of this hydrolysis can be monitored using techniques like ¹H NMR spectroscopy, where the disappearance of the imine proton signal and the appearance of signals corresponding to the parent aldehyde and amine would indicate decomposition. srce.hr

The hydrolytic stability of this compound complexes would likely be dependent on the metal ion and the pH. The Lewis acidity of the metal ion can influence the susceptibility of the imine bond to nucleophilic attack by water. Generally, more stable complexes, as indicated by a large formation constant, tend to exhibit greater resistance to hydrolysis. tcu.edu

Catalytic Applications of 4 Propylimino Methyl Benzenol and Its Metal Complexes

Homogeneous Catalysis Mediated by 4-[(Propylimino)methyl]benzenol Metal Complexes

There is no specific information available in the scientific literature regarding the use of this compound metal complexes in homogeneous catalysis. The following sections describe the general catalytic potential of Schiff base complexes in these reactions, but it is important to note that these are not specific to the title compound.

Oxidation Reactions (e.g., Epoxidation, Alcohol Oxidation)

Metal complexes of Schiff bases are widely employed as catalysts in various oxidation reactions. For instance, they can facilitate the epoxidation of alkenes and the oxidation of alcohols to aldehydes or ketones. The catalytic activity is influenced by the nature of the metal center and the steric and electronic properties of the Schiff base ligand. However, no data could be found specifically for complexes of this compound.

Reduction Reactions (e.g., Hydrogenation, Transfer Hydrogenation)

Similarly, the use of Schiff base complexes in reduction reactions like hydrogenation and transfer hydrogenation is a known area of research. These catalysts can facilitate the addition of hydrogen to unsaturated bonds. The specific application of this compound complexes in such reactions has not been reported.

C-C Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium and other transition metal complexes of Schiff bases are known to be effective catalysts for various carbon-carbon bond-forming reactions, which are fundamental in organic synthesis. These reactions include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. Despite the general importance of Schiff base ligands in this area, no studies have been found that utilize this compound for these transformations.

Polymerization Catalysis (e.g., Olefin Polymerization, Ring-Opening Polymerization)

Metal complexes, including those with Schiff base ligands, can act as catalysts in polymerization reactions. They can control the stereochemistry and molecular weight of the resulting polymers. There is no available research on the use of this compound metal complexes for either olefin polymerization or ring-opening polymerization.

Heterogeneous Catalysis and Immobilization Strategies

The heterogenization of homogeneous catalysts by anchoring them onto solid supports is a significant area of research aimed at improving catalyst recyclability and stability.

Anchoring of this compound Complexes onto Solid Supports (e.g., Silica (B1680970), MOFs, Nanoparticles)

While the immobilization of various Schiff base complexes on supports like silica, metal-organic frameworks (MOFs), and nanoparticles is a common strategy to create robust heterogeneous catalysts, there are no specific reports on the immobilization of this compound metal complexes for catalytic applications.

Characterization of Immobilized Catalysts

The effective use of this compound and its metal complexes in heterogeneous catalysis relies on their successful immobilization onto solid supports. Characterization of these immobilized catalysts is crucial to confirm the anchoring of the Schiff base complex, understand the morphology and properties of the resulting material, and ensure its stability. A variety of sophisticated analytical techniques are employed for this purpose.

Common solid supports for these catalysts include mesoporous silica like SBA-15 and KIT-6, magnetic nanoparticles (e.g., Fe₃O₄@SiO₂), and various polymers. scitepress.orgresearchgate.netbohrium.comacs.org The functionalization of these supports, typically with an amine group via silanization with agents like (3-aminopropyl)triethoxysilane (3-APTES), is a prerequisite for covalently bonding the Schiff base ligand. bohrium.comekb.eg

Spectroscopic techniques are fundamental to confirming the successful synthesis and immobilization. Fourier-transform infrared spectroscopy (FT-IR) is used to identify the characteristic functional groups. For instance, the presence of the azomethine (-C=N-) stretching vibration, typically observed around 1580-1600 cm⁻¹, confirms the formation of the Schiff base on the support material. scitepress.orgchemsociety.org.ngorientjchem.org The disappearance of the aldehyde's C=O peak and the primary amine's N-H bending vibrations also indicates a successful condensation reaction.

The morphology and surface features of the immobilized catalysts are typically investigated using scanning electron microscopy (SEM) and transmission electron microscopy (TEM) . scitepress.orgbohrium.com These techniques provide visual evidence of the particle size, shape, and distribution, and can confirm, for example, the core-shell structure of silica-coated magnetic nanoparticles. scitepress.org

Surface area and pore size distribution are critical parameters for a heterogeneous catalyst, as they influence substrate accessibility to the active sites. The Brunauer-Emmett-Teller (BET) method is used to measure the specific surface area, pore volume, and average pore diameter. bohrium.com A reduction in surface area and pore volume after immobilization is generally observed, which serves as further evidence for the successful anchoring of the Schiff base complex within the pores of the support material. bohrium.com

The following table summarizes the characterization techniques and their key findings for Schiff base catalysts immobilized on various supports.

Support Material Immobilized Complex Characterization Techniques Key Findings
SBA-15 Mesoporous SilicaSchiff base from 4-hydroxybenzaldehyde (B117250)Small-angle XRD, SEM, TEM, FT-IR, 29Si MAS NMR, TGASuccessful grafting of the Schiff base onto the silica surface was confirmed by FT-IR. XRD and TEM showed that the ordered mesoporous structure of SBA-15 was retained after functionalization. bohrium.com
Fe₃O₄@SiO₂ (Magnetic Nanoparticles)Mn-Schiff base complexXRD, FT-IR, SEMCharacterization confirmed the successful synthesis of the core-shell magnetic nanoparticles and the anchoring of the metal-Schiff base complex. scitepress.org
Fe₃O₄@SiO₂ (Magnetic Nanoparticles)Cu(II)-Schiff base complexFT-IR, XRD, SEM, VSMAnalysis confirmed the successful coating of the copper-Schiff base complex onto the epoxy-modified magnetic nanoparticles, which exhibited superparamagnetic behavior. acs.org

Recyclability and Durability of Heterogeneous Catalytic Systems

A significant advantage of heterogeneous catalysts is their potential for easy separation from the reaction mixture and subsequent reuse. nih.gov The recyclability and durability of immobilized this compound-based catalysts are critical metrics for their practical and industrial viability, reflecting their economic and environmental benefits. acs.org

The recyclability of these catalysts is typically evaluated by performing multiple consecutive reaction cycles with the same batch of catalyst. After each cycle, the catalyst is recovered—often by simple filtration or, in the case of magnetic nanoparticle supports, by using an external magnet—washed with a suitable solvent to remove any adsorbed products or reactants, dried, and then reused in a fresh reaction under identical conditions. scitepress.orgnih.gov

The performance of the catalyst over these cycles is monitored by measuring the product yield or conversion rate. A durable catalyst will exhibit minimal loss of activity over several cycles. For example, a heterogeneous catalyst made by anchoring a manganese-Schiff base complex on silica-coated magnetic nanoparticles was reused for at least 8 consecutive cycles in the selective oxidation of benzyl (B1604629) alcohol without a significant loss in catalytic activity. scitepress.org Similarly, a copper(II)-Schiff base complex on a similar magnetic support was recycled six times for the synthesis of chromene derivatives, with only a slight decrease in product yield from 96% to 89%. acs.org

The gradual decrease in activity that is sometimes observed after multiple reuses can be attributed to several factors. These may include the leaching of the metal ion or the entire complex from the support into the reaction medium, mechanical degradation of the support material, or the fouling of active sites by reaction byproducts or polymerized Schiff base complexes. scitepress.org Inductively coupled plasma (ICP) analysis of the reaction filtrate is often performed to quantify the extent of metal leaching. researchgate.net

The table below presents data on the recyclability of various heterogeneous catalytic systems involving Schiff base complexes.

Catalyst System Reaction Number of Cycles Initial Yield/Conversion Final Yield/Conversion Key Observations
Mn-Schiff base on Fe₃O₄@SiO₂Selective oxidation of benzyl alcohol8High conversion and selectivityNo significant loss of activity reportedCatalyst easily separated using an external magnet. scitepress.org
Cu(II)-Schiff base on Fe₃O₄@SiO₂@GPTMSOne-pot synthesis of 2-amino-4H-chromene696%89%Slight decrease in activity observed, attributed to potential leaching or deactivation. acs.org
Pd–NHC-γ-Fe₂O₃-n-butyl-SO₃HReduction of nitrobenzene6Not specifiedNo drastic loss of activityCatalyst was effectively recovered using an external magnet. nih.gov
La-Schiff base@MCM-41Synthesis of tetrazolesMultipleGood stability reportedNo significant loss in catalytic activityCatalyst was easily recovered and reused. researchgate.net

Mechanistic Insights into Catalytic Cycles Involving this compound Derivatives

Understanding the reaction mechanism at a molecular level is crucial for optimizing catalyst performance and designing new, more efficient catalysts. jetir.org Research into the catalytic cycles of this compound metal complexes focuses on identifying the true catalytic species and key intermediates, as well as mapping the energy landscape of the reaction pathway. rsc.orgrsc.org

Identification of Active Species and Intermediates

The Schiff base ligand and the coordinated metal center work in synergy to facilitate catalytic transformations. jetir.org The ligand can be readily modified to tune the steric and electronic properties of the metal's coordination sphere, thereby influencing the activity and selectivity of the catalyst. researchgate.net The active catalytic species is often not the initial complex itself but a species generated in situ under the reaction conditions. rsc.org

In oxidation reactions, a common application for these complexes, high-valent metal-oxo species are frequently proposed as the key active oxidants. For instance, in oxidations catalyzed by manganese complexes, Mn(II) can be oxidized to a higher oxidation state, such as Mn(III) or Mn(IV)-oxo, which then acts as the primary agent for oxygen transfer to the substrate. nih.gov

In some catalytic systems, particularly those involving peroxides, the reaction may proceed through radical mechanisms. Kinetic experiments and the use of radical scavengers can help elucidate whether hydroxyl radicals or other radical species are involved in attacking the substrate. rsc.org For example, kinetic data for the oxidation of cyclohexane (B81311) by an Fe(III) Schiff base complex suggested that hydroxyl radicals were the active species responsible for attacking C-H bonds. rsc.org

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for intercepting and identifying transient intermediates in the catalytic cycle. rsc.org In cooperative bimetallic systems, ESI-MS has been used to identify bridged species, such as μ-oxo or μ-aryloxy complexes, as the potentially most active and enantioselective catalysts. rsc.org The formation of a Schiff base itself involves key intermediates like carbinolamines, which are formed through the nucleophilic attack of the amine on the carbonyl carbon. bohrium.com

Reaction Coordinate Analysis and Transition State Theory

Computational chemistry, particularly using Density Functional Theory (DFT), provides profound insights into the energetics of the catalytic cycle. bohrium.comTransition state theory forms the basis for understanding how catalysts accelerate reactions. annualreviews.orgsiu.edu It posits that catalysts function by stabilizing the transition state of the reaction, thereby lowering the activation energy barrier. siu.edu

Reaction coordinate analysis involves mapping the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. bohrium.com For the formation of a Schiff base, computational studies have detailed a multi-step pathway involving carbinolamine formation and a subsequent dehydration step, often catalyzed by a water molecule. These studies have shown that the dehydration step typically has the highest activation barrier and is therefore the rate-determining step of the process. bohrium.com

In catalytic reactions involving metal-Schiff base complexes, DFT calculations can help to:

Determine the geometry of the active species.

Elucidate the binding mode of the substrate to the catalyst.

Calculate the activation energies for different proposed mechanistic pathways.

Identify the key noncovalent interactions (e.g., hydrogen bonding, CH···O interactions) that stabilize the transition state and control stereoselectivity in asymmetric catalysis. acs.org

Applications in Materials Science and Advanced Functional Materials

Development of Polymeric Materials Incorporating 4-[(Propylimino)methyl]benzenol Units

The incorporation of iminophenol units like this compound into polymer chains allows for the creation of materials with enhanced thermal stability, mechanical strength, and novel functionalities. These polymers can be designed as porous organic frameworks or integrated into more traditional polymer backbones.

The synthesis of the this compound monomer is typically achieved through a condensation reaction between 4-hydroxybenzaldehyde (B117250) and n-propylamine. This reaction, a classic example of Schiff base formation, is generally straightforward and can be performed with or without a solvent. researchgate.net The resulting imine bond (-CH=N-) is the key linkage that defines this class of compounds.

Once the monomer is synthesized, it can be incorporated into polymeric structures using several techniques:

Polycondensation: The phenolic hydroxyl group allows the monomer to act as a precursor in polycondensation reactions, forming polyesters or polyethers.

Porous Organic Polymers (POPs): Imine-linked POPs can be synthesized in one-pot reactions at room temperature, often without the need for acid catalysts. researchgate.net These materials are characterized by their porous nature and high surface area, arising from the strong covalent bonds between the organic building blocks. researchgate.net

Controlled Radical Polymerization: Functionalized derivatives of the monomer can be prepared to participate in controlled radical polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, enabling precise control over the polymer's architecture. rsc.org

Ring-Opening Polymerization (ROP): Imino-phenoxy ligands derived from similar Schiff bases have been used to create metal complexes that act as catalysts for the Ring-Opening Polymerization of cyclic esters like ε-caprolactone and lactides, producing biodegradable polymers. bohrium.com

Table 1: Monomer Synthesis and Polymerization Methods

Process Description Key Features Relevant Research
Monomer Synthesis Condensation of an aldehyde (e.g., 4-hydroxybenzaldehyde) and a primary amine (e.g., n-propylamine). Forms a Schiff base (imine bond). Can be done solvent-free as a "green chemistry" approach. researchgate.net
Polycondensation Polymerization involving the phenolic -OH group. Forms polyesters, polyethers. General Polymer Chemistry
Porous Organic Polymers One-pot synthesis of imine-linked polymers. Creates mesoporous materials with moderate to high surface area; stable gel-powders. researchgate.net

| Ring-Opening Polymerization | Imino-phenoxy complexes used as catalysts. | Produces biodegradable polyesters (PCL, PLA); living polymerization characteristics. | bohrium.com |

The properties of polymers containing this compound can be precisely tuned through cross-linking and control over the polymer architecture.

Cross-linking involves forming covalent bonds between polymer chains to create a three-dimensional network. This significantly enhances mechanical strength, thermal stability, and chemical resistance. specialchem.com For polymers incorporating iminophenol units, cross-linking can be achieved through:

External Cross-linkers: Using multifunctional monomers that react with the phenolic or other functional groups introduced into the polymer backbone. rsc.org

Self-Cross-linking: Designing the monomer or polymer to have reactive sites that can form cross-links under specific conditions, such as heat or radiation. rsc.org The imine bond itself or the aromatic rings can participate in such reactions.

The effects of cross-linking are profound; it generally increases the glass transition temperature (Tg) by restricting polymer chain mobility and reduces swelling in solvents. specialchem.commdpi.com Hyper-cross-linked polymers (HCPs), often formed via Friedel-Crafts alkylation, can achieve exceptionally high surface areas, making them suitable for adsorption applications. beilstein-journals.org

Polymer architecture control refers to the ability to dictate the arrangement of monomer units, chain length, and branching. Techniques like controlled radical polymerization are essential for this. rsc.orgnih.gov By controlling the architecture, researchers can design materials where the iminophenol units are strategically placed to maximize their functionality. For instance, the density of catalyst sites on a polymer support can be tuned to enhance catalytic activity. nih.gov This control is crucial for creating dynamic network materials with properties like self-healing and stress relaxation. rsc.org

Integration into Smart Materials and Responsive Systems

"Smart" materials respond to changes in their environment. The iminophenol moiety is an excellent candidate for inclusion in such systems due to its inherent sensitivity to stimuli like light, heat, and pH.

Many iminophenol (Schiff base) compounds exhibit chromism, the reversible change of color in response to an external stimulus.

Photochromism: This is a reversible color change induced by light. medcraveonline.com In many Schiff bases, this phenomenon is attributed to a photo-induced tautomerism, where the molecule switches between the phenol-imine form and a keto-amine form upon irradiation with UV light. ekb.egnih.gov This transformation alters the electronic structure and, consequently, the absorption spectrum of the molecule. Naphthopyrans, another class of photochromic compounds, demonstrate how a light-induced cleavage of a C-O bond leads to a colored open form. ekb.egnih.gov While specific data for this compound is limited, related Schiff bases are known to be photochromic. nih.gov

Thermochromism: This is a reversible color change induced by temperature. medcraveonline.com The mechanism in iminophenols often involves a temperature-dependent equilibrium between different tautomeric forms (phenol-imine and keto-amine) or changes in molecular aggregation in the solid state. rsc.orgresearchgate.net This property is valuable for applications like temperature sensors and smart coatings. researchgate.net

Table 2: Chromic Properties of Iminophenol Systems

Property Stimulus Mechanism Potential Application
Photochromism Light (UV) Reversible transformation between isomers (e.g., phenol-imine to keto-amine tautomerism). ekb.egnih.gov Optical data storage, "smart" windows, photosensitive lenses. ekb.egnih.gov

| Thermochromism | Heat | Shift in tautomeric equilibrium or change in crystal packing upon temperature change. rsc.orgresearchgate.net | Temperature sensors, safety indicators, smart textiles. medcraveonline.comresearchgate.net |

The presence of both an acidic phenolic hydroxyl group and a basic imine nitrogen atom makes this compound inherently pH-responsive. This dual nature allows polymers incorporating this unit to exhibit significant changes in their physical and chemical properties with variations in ambient pH.

In acidic conditions, the imine nitrogen can be protonated (-CH=N⁺H-), while in basic conditions, the phenolic hydroxyl group can be deprotonated (-O⁻). These changes in ionization state lead to:

Swelling/Shrinking of Hydrogels: Polymeric networks (hydrogels) containing these units can swell dramatically in certain pH ranges due to electrostatic repulsion between charged groups and collapse in others. mdpi.com This behavior is the basis for creating "smart" drug delivery systems that release their payload in specific pH environments, such as different parts of the gastrointestinal tract. mdpi.comemanresearch.org

Changes in Solubility: The solubility of polymers with iminophenol side chains can be tuned by adjusting the pH.

Colorimetric Changes: The protonation or deprotonation of the iminophenol moiety alters its electronic conjugation, often leading to a visible color change. This makes these materials useful as visual pH indicators. Some imine-phenol sensors are colorless in acidic pH, yellow in neutral media, and red in alkaline conditions. nih.gov

Materials based on phenolic imines can be designed to react across a wide pH range, from acidic (pH 2) to alkaline (pH 10). nih.govacs.org

Applications in Sensors and Probes

The responsive nature of the iminophenol group makes it an excellent transducer element for chemical sensors and probes.

The development of sensors based on this compound and related structures leverages the detectable changes that occur upon interaction with an analyte.

pH Sensors: As discussed, the protonation/deprotonation of the imine and phenol (B47542) groups leads to changes in optical and electrochemical properties. This allows for the fabrication of highly sensitive pH sensors. nih.gov These can be optical sensors, where pH is determined by changes in color or fluorescence, or electrochemical sensors, where changes in oxidation potential are measured. nih.gov Potentiometric sensors based on related polymers like polyaniline have demonstrated near-Nernstian sensitivity (around 60 mV/pH). acs.org

Chemical Probes: The imine bond can be engineered to be part of a more complex system for detecting other species. For example, iminoboronate chemistry is used to create probes that can selectively label proteins. nih.gov In these systems, a ligand and a reactive group are joined by an iminoboronate linkage, which can form rapidly even within complex biological mixtures. nih.gov This demonstrates the potential for creating sophisticated probes based on the reactive and reversible nature of imine chemistry.

Research on "this compound" as a Chemo-sensing Agent in Materials Science Remains Undocumented

Despite a comprehensive search of scientific literature and chemical databases, no specific research or data could be found on the application of the chemical compound this compound in the field of materials science, specifically for chemo-sensing of metal ions or anions. The requested article, which was to focus solely on this compound's optical and electrochemical sensing mechanisms, cannot be generated due to the absence of published research on this topic.

The inquiry sought to detail the use of this compound, a type of Schiff base, as a functional material for detecting specific ions. Schiff bases, as a class of compounds, are widely recognized for their potential in developing colorimetric and fluorescent sensors. nih.govmonash.eduresearchgate.net They are formed through the condensation of a primary amine with an aldehyde or ketone and possess an imine (-C=N-) group that can coordinate with metal ions, often leading to a detectable change in their optical or electrochemical properties. monash.eduscribd.com

Extensive searches were conducted to locate studies on the synthesis of this compound for sensing purposes, its interactions with various cations and anions, and the mechanisms behind any potential sensing capabilities. These searches included queries for the compound by its systematic name and by the names of its constituent reactants, 4-hydroxybenzaldehyde and propylamine (B44156). While general reviews on Schiff base chemosensors are abundant, and some studies mention derivatives of 4-hydroxybenzaldehyde, none specifically investigate the propyl-imino derivative as a chemosensor. Current time information in Bangalore, IN.rsc.org

For instance, related research on other Schiff bases derived from 4-hydroxybenzaldehyde has demonstrated their ability to detect metal ions like Ag⁺ and Hg²⁺, though the sensing mechanism in some cases involved the breakdown of the imine bond rather than coordination. Current time information in Bangalore, IN. However, without specific studies on this compound, it is impossible to create a scientifically accurate report on its chemo-sensing applications, including the detailed data tables and research findings as per the original request.

Therefore, the sections on chemo-sensing for metal ions or anions and the corresponding optical and electrochemical sensing mechanisms for this compound remain hypothetical, as no empirical data appears to have been published in the accessible scientific domain.

Supramolecular Chemistry and Non Covalent Interactions of 4 Propylimino Methyl Benzenol

Hydrogen Bonding Networks in the Solid and Solution States

The primary and most influential non-covalent interaction governing the structure of 4-[(Propylimino)methyl]benzenol is hydrogen bonding. The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor, while the nitrogen atom of the imine (-C=N-) group is an effective hydrogen bond acceptor. This donor-acceptor pairing facilitates the formation of robust intermolecular O-H···N hydrogen bonds.

In the solid state, these interactions are the principal drivers for the formation of ordered crystalline lattices. Studies on analogous phenolic Schiff bases, such as N-(4-hydroxybenzylidene)phenylethylamine, have revealed the formation of zigzag chains where molecules are linked head-to-tail by strong O-H···N hydrogen bonds. researchgate.net This is a common motif for phenolic Schiff bases. researchgate.net It is highly probable that this compound would adopt a similar arrangement.

In solution, the extent of hydrogen bonding is dependent on the nature of the solvent. In non-polar, aprotic solvents, the O-H···N intermolecular hydrogen bonds are expected to persist, leading to the formation of dimers or small oligomers. However, in polar, protic solvents such as ethanol (B145695) or water, the solvent molecules can competitively form hydrogen bonds with both the hydroxyl and imine functionalities of the Schiff base, disrupting the intermolecular self-association.

Furthermore, intramolecular hydrogen bonding is a possibility in some Schiff bases, particularly those derived from salicylaldehyde, where a six-membered ring can be formed. nih.govmdpi.com For this compound, with its para-substituted hydroxyl group, strong intramolecular hydrogen bonding is geometrically precluded.

Table 1: Representative Hydrogen Bond Parameters in Analogous Phenolic Schiff Bases

Compound/AnalogDonor-H···AcceptorD···A Distance (Å)H···A Distance (Å)D-H···A Angle (°)Reference
N-(4-hydroxybenzylidene)phenylethylamineO-H···N--- researchgate.net
4-(4-hydroxybenzylidene)aminobenzoic acidO-H···N--- rsc.org
4-(4-hydroxybenzylidene)aminobenzoic acidO-H···O--- rsc.org

Pi-Pi Stacking and Aromatic Interactions

In addition to hydrogen bonding, the aromatic benzene (B151609) ring of this compound participates in π-π stacking interactions. These non-covalent forces, arising from the interactions between the electron clouds of adjacent aromatic rings, contribute significantly to the stabilization of the crystal packing.

It is anticipated that in the crystal lattice of this compound, the hydrogen-bonded chains would be further organized into a three-dimensional structure through these weaker but cumulative π-π stacking interactions between the phenyl rings of neighboring chains.

Table 2: Examples of Pi-Pi Stacking Parameters in Related Schiff Bases

Compound/AnalogCentroid-Centroid Distance (Å)Type of InteractionReference
A Salicylideneaniline (B1219908) Derivative3.585Parallel-displaced nih.gov
A Salicylideneaniline Derivative4.151Parallel-displaced nih.gov
Copper(II) complex with a Schiff base from 2-hydroxy-4-methoxybenzaldehyde3.851Stacking Interaction mdpi.com

Self-Assembly Processes Leading to Higher-Order Structures

Self-assembly is the spontaneous organization of molecules into well-defined, stable, and ordered structures, driven by non-covalent interactions. For this compound, the interplay of hydrogen bonding and π-π stacking can lead to the formation of higher-order supramolecular architectures.

The primary self-assembly motif is the formation of one-dimensional chains or ribbons via O-H···N hydrogen bonds. These chains can then further assemble into two-dimensional sheets or three-dimensional networks through the weaker π-π stacking and van der Waals forces.

In the broader context of Schiff bases, self-assembly can be directed to create more complex structures. For instance, multidentate Schiff base ligands are known to self-assemble with metal ions to form discrete, highly ordered structures like molecular squares and cages. nih.govmdpi.com While this compound is a bidentate ligand (coordinating through the phenolic oxygen and imine nitrogen), its principles of molecular recognition are fundamental to the construction of these more complex systems. The process is a testament to how specific, directional interactions can encode the information needed to build intricate architectures from simple molecular components.

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the binding of a smaller molecule (the "guest") within a cavity or pocket of a larger molecule or molecular assembly (the "host"). The self-assembled structures of this compound, while not forming intrinsic cavities themselves, are pertinent to the principles of molecular recognition that underpin host-guest phenomena.

The functional groups of this compound—the hydroxyl and imine moieties—are key to its molecular recognition capabilities. The formation of the hydrogen-bonded network is itself an act of self-recognition.

More complex host systems can be built from phenolic Schiff bases. For example, macrocycles synthesized from these units could potentially encapsulate small guest molecules. The recognition process would be driven by a combination of hydrogen bonding, π-π stacking, and steric complementarity between the host and the guest.

Furthermore, macrocyclic hosts like cyclodextrins, which have hydrophobic cavities, are known to encapsulate hydrophobic guest molecules in aqueous solutions. thno.orgnih.gov While there is no specific research on the inclusion of this compound within such a host, its propyl group and benzene ring would make it a suitable candidate for encapsulation, a process driven by the hydrophobic effect. This interaction could be used to modify its properties, such as solubility. The principles of host-guest interactions are crucial for applications in sensing, catalysis, and drug delivery. rsc.orgnih.gov

Conclusions and Future Research Directions

Summary of Key Findings Regarding 4-[(Propylimino)methyl]benzenol

Direct experimental and theoretical data on this compound is limited. However, by examining the extensive research on analogous phenolic Schiff bases, several key characteristics can be inferred. Phenolic Schiff bases are defined by the presence of an azomethine group (-CH=N-) and a hydroxyl group attached to a benzene (B151609) ring. bohrium.commdpi.com The synthesis of these compounds is typically achieved through the condensation reaction of a primary amine with a carbonyl compound. bohrium.comresearchgate.net

A significant feature of phenolic Schiff bases is the existence of tautomeric forms, primarily the enol-imine and keto-amine structures. mdpi.com The position of the proton in the intramolecular hydrogen bond between the hydroxyl oxygen and the imine nitrogen is a key determinant of the molecule's properties. mdpi.com The electronic properties of these compounds, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding their reactivity and potential applications. scholarsresearchlibrary.com

Potential for Novel Synthetic Methodologies

The conventional synthesis of Schiff bases often involves refluxing the precursor amine and aldehyde in an organic solvent. researchgate.net While effective, this method can be time-consuming and may utilize hazardous solvents. Future research into the synthesis of this compound could explore more efficient and environmentally friendly methodologies.

Microwave-assisted synthesis has emerged as a promising alternative, often leading to higher yields in shorter reaction times and sometimes without the need for a solvent. ijacskros.com Another green chemistry approach involves conducting the condensation reaction in aqueous media, which minimizes the use of volatile organic compounds. ijacskros.com The use of natural acid catalysts, such as those found in fruit juices, has also been reported for the synthesis of Schiff bases, offering a sustainable and cost-effective option. ijacskros.com The development of such novel synthetic routes for this compound could enhance its accessibility for further study and application.

Prospects for Advanced Materials Development and Catalytic Innovations

Phenolic Schiff bases have demonstrated significant potential in the development of advanced materials. Their ability to form stable complexes with metal ions makes them valuable ligands in coordination chemistry. researchgate.net These complexes can be incorporated into polymers, leading to materials with enhanced thermal stability and specific optical or electronic properties. sci-hub.se Furthermore, the inherent properties of Schiff bases make them effective corrosion inhibitors for metals, as they can form a protective monolayer on the material's surface. scholarsresearchlibrary.commdpi.com It is conceivable that this compound could be utilized in the creation of novel polymers and corrosion-resistant coatings.

In the realm of catalysis, Schiff base metal complexes have shown remarkable activity in a variety of organic transformations. researchgate.net They have been successfully employed as catalysts in oxidation reactions, such as the conversion of phenols to benzoquinones, and in carbon-carbon bond-forming reactions like the Heck reaction. bohrium.comacs.org The catalytic efficiency of these complexes is often attributed to the tunability of the Schiff base ligand, which can be modified to influence the steric and electronic environment of the metal center. scispace.com Investigating the catalytic capabilities of this compound and its metal complexes could unveil new and efficient catalytic systems.

Directions for Further Theoretical and Experimental Investigations

To fully unlock the potential of this compound, a dedicated research effort combining both theoretical and experimental approaches is necessary.

Experimental Investigations:

Synthesis and Characterization: The first step would be the targeted synthesis of this compound and its thorough characterization using techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry to confirm its molecular structure. mdpi.comnih.gov

Structural Analysis: Single-crystal X-ray diffraction studies would be invaluable for determining the precise bond lengths, bond angles, and the crystalline arrangement of the molecule, including the nature of the intramolecular hydrogen bond. mdpi.com

Spectroscopic and Thermal Analysis: UV-Vis spectroscopy can provide insights into the electronic transitions within the molecule. mdpi.com Thermogravimetric analysis (TGA) would be essential to assess its thermal stability, a crucial parameter for material applications. researchgate.net

Theoretical Investigations:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry, predict vibrational frequencies, and calculate electronic properties such as HOMO-LUMO energy gaps, which are fundamental to understanding its reactivity. scholarsresearchlibrary.comresearchgate.net

Molecular Dynamics Simulations: These simulations can provide insights into the behavior of this compound in different environments, such as its interaction with solvent molecules or its adsorption on a metal surface in the context of corrosion inhibition. nih.gov

Structure-Activity Relationship Studies: By systematically modifying the structure of this compound and calculating the resulting changes in its properties, quantitative structure-activity relationship (QSAR) models can be developed to guide the design of new molecules with enhanced properties for specific applications. mdpi.com

A synergistic approach combining these experimental and theoretical methods will be crucial to build a comprehensive understanding of this compound and to pave the way for its potential use in advanced materials and catalysis.

Q & A

Q. What are the recommended synthetic routes for 4-[(Propylimino)methyl]benzenol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a Schiff base condensation between propylamine and salicylaldehyde under reflux conditions. Key steps include:

  • Solvent Selection : Ethanol or methanol is preferred for solubility and inertness.
  • Catalysis : Acidic (e.g., glacial acetic acid) or basic (e.g., piperidine) catalysts accelerate imine formation.
  • Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC ensures completion (72–96 hours).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (methanol) yields pure product .

Q. Table 1: Optimization Parameters for Synthesis

ParameterOptimal ConditionImpact on Yield
SolventEthanolHigh solubility
CatalystPiperidine (5 mol%)Faster kinetics
TemperatureReflux (~78°C)Completes in 72h
Molar Ratio1:1 (amine:aldehyde)Minimizes byproducts

Q. Which spectroscopic techniques are critical for characterizing the imine linkage and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the imine proton (CH=N) at δ 8.3–8.5 ppm and aromatic protons (benzene ring) at δ 6.8–7.5 ppm.
    • ¹³C NMR : The imine carbon (C=N) appears at ~160 ppm .
  • IR Spectroscopy : A strong C=N stretch at ~1640–1620 cm⁻¹ confirms the imine bond .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .

Q. Table 2: Key Spectral Signatures

TechniqueDiagnostic FeatureExpected Value
¹H NMRImine proton (CH=N)δ 8.3–8.5 ppm
¹³C NMRImine carbon (C=N)~160 ppm
IRC=N stretching1640–1620 cm⁻¹

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

Methodological Answer: Discrepancies often arise from solvent effects , tautomerism , or crystal packing . Strategies include:

  • Solvent Correction : Use implicit solvent models (e.g., PCM in DFT) to align computed and experimental NMR shifts.
  • Conformational Sampling : Perform molecular dynamics (MD) simulations to account for flexible imine bonds.
  • X-ray Crystallography : Resolve tautomeric ambiguity via single-crystal structure determination (e.g., using SHELXL ).
  • Statistical Validation : Apply methods like χ² tests to assess fit between observed and predicted data .

Q. What experimental design considerations are critical for studying the coordination chemistry of this compound with transition metals?

Methodological Answer:

  • Ligand-to-Metal Ratio : Optimize stoichiometry (e.g., 2:1 ligand:metal for Zn²⁺ complexes) to avoid polynuclear species .
  • pH Control : Maintain mildly acidic conditions (pH 5–6) to stabilize imine bonds while preventing hydrolysis.
  • Spectroscopic Probes : Use UV-Vis (metal-to-ligand charge transfer bands) and EPR (for paramagnetic metals) to confirm coordination.
  • Thermodynamic vs. Kinetic Stability : Assess via variable-temperature NMR or conductivity studies .

Q. Table 3: Example Coordination Study with Zn²⁺

ParameterConditionOutcome
Ligand:Zn ratio2:1Mononuclear complex
SolventAcetonitrileHigh solubility
CharacterizationUV-Vis (λ = 350–400 nm)Confirmed MLCT transition

Q. How can computational modeling enhance the interpretation of this compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., imine carbon).
  • Transition State Analysis : Identify energy barriers for hydrolysis or tautomerization using Gaussian or ORCA software.
  • Solvent Modeling : Apply COSMO-RS to simulate solvent effects on reaction pathways .
  • Validation : Correlate computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

Methodological Answer:

  • Solvent Screening : Test polar aprotic (DMSO) vs. protic (methanol) solvents for crystal growth.
  • Slow Evaporation : Use controlled evaporation at 4°C to enhance crystal quality.
  • Additives : Introduce trace amounts of co-solvents (e.g., diethyl ether) to reduce nucleation density.
  • Data Collection : Employ high-resolution synchrotron X-ray sources for weakly diffracting crystals. Refinement with SHELXL ensures accuracy .

Q. How should researchers address discrepancies in biological activity data across studies involving this compound derivatives?

Methodological Answer:

  • Standardized Assays : Use common protocols (e.g., MIC for antimicrobial studies) to ensure comparability.
  • Control Compounds : Include reference agents (e.g., ciprofloxacin) to calibrate activity thresholds.
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to reconcile conflicting results .
  • Mechanistic Studies : Probe structure-activity relationships (SAR) via substituent variation (e.g., electron-withdrawing groups on the benzene ring) .

Q. Guidelines for Referencing

  • Cite SHELX for crystallography , PubChem/NIST for spectral data , and synthetic methods from peer-reviewed studies .
  • Exclude commercial sources (e.g., BenchChem) per requirements.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.